2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile
Description
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile is a bicyclic organic compound featuring a tetrahydroindazole core linked to a propanenitrile group. The indazole moiety is a nitrogen-containing heterocycle, which is structurally related to indole but with an additional nitrogen atom, conferring distinct electronic and steric properties. The propanenitrile substituent introduces a polar functional group, influencing solubility and reactivity. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indazole derivatives, particularly as kinase inhibitors or modulators of biological pathways .
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c1-7(6-11)10-8-4-2-3-5-9(8)12-13-10/h7H,2-5H2,1H3,(H,12,13) |
InChI Key |
KPWFESHEZHZRMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=NNC2=C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Cyclohexanone Derivatives
A foundational approach involves the cyclization of cyclohexanone precursors to form the tetrahydroindazole core. For instance, 1,3-dicarbonyl compounds react with hydrazine hydrate under acidic or basic conditions to yield indazole derivatives. In one protocol:
-
A diketone substrate (e.g., 1,3-cyclohexanedione) is treated with hydrazine hydrate in methanol under reflux.
-
The reaction mixture is stirred for 5–24 hours, with progress monitored via thin-layer chromatography (TLC).
-
Acidification with 10% HCl precipitates the crude product, which is purified via recrystallization or column chromatography.
This method, while effective for analogous indazoles, requires modification for introducing the propanenitrile moiety.
Introduction of the Propanenitrile Group
The nitrile functional group is typically introduced via nucleophilic substitution or cyanation reactions . A two-step strategy is often employed:
-
Halogenation : Bromination or chlorination at the 3-position of the tetrahydroindazole intermediate using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃).
-
Cyanide Displacement : Treatment with a cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
For example:
-
A brominated tetrahydroindazole intermediate reacts with KCN in DMF at 80–100°C for 12 hours.
-
The product is isolated via aqueous work-up and solvent evaporation, yielding 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanenitrile with ~70–85% purity.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
The choice of solvent and catalyst significantly impacts reaction efficiency:
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | DMF or acetonitrile | 15–20% |
| Catalyst | Piperidine (for cyclization) | 10–12% |
| Temperature | 80–100°C (for cyanation) | 25–30% |
For instance, using piperidine as a base in DMSO during cyclization reduces side reactions, enhancing yield to 98% in model systems.
Purification Techniques
Crude products often require advanced purification:
-
Recrystallization : Ethanol or ethyl acetate yields crystals with >95% purity.
-
Chromatography : Silica gel column chromatography with hexane/ethyl acetate (7:3) eluent resolves nitrile-containing byproducts.
Spectroscopic Characterization
Structural validation relies on spectroscopic data:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+Na]⁺ = 350.1360 (calculated 350.1368 for C₁₉H₂₁NNaO₄), validating molecular formula consistency.
Scale-Up and Industrial Considerations
Batch vs. Continuous Flow
-
Batch Reactors : Suitable for small-scale synthesis (<1 kg) but face heat transfer limitations.
-
Continuous Flow Systems : Improve mixing and temperature control, achieving 90% yield at pilot scales.
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences :
Core Heterocycles: The tetrahydroindazole core in the target compound contrasts with the tetrahydronaphthalene in 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile. Indazoles are more electron-deficient due to the aromatic nitrogen atoms, which may enhance binding to biological targets compared to the naphthalene derivative . The dihydrofuranone in 5-Hexyldihydro-2(3H)-Furanone lacks nitrogen atoms, rendering it pharmacologically inert but useful in industrial applications.
However, the additional cyano group in the latter may alter metabolic stability . Aliphatic chains (e.g., in Isopropyl Myristate) prioritize lipophilicity, favoring applications in cosmetics rather than drug discovery.
Biological Relevance :
- Indazole derivatives are widely studied for kinase inhibition (e.g., JAK/STAT pathways), whereas tetrahydronaphthalene analogs are less explored in medicinal chemistry but may serve as scaffolds for CNS-targeting agents .
Research Findings and Data Gaps
- Synthetic Accessibility : The tetrahydroindazole core requires multi-step synthesis, including cyclization and nitrile functionalization, which may limit scalability compared to simpler esters like Isopropyl Myristate .
- Pharmacokinetic Data: No direct ADME (Absorption, Distribution, Metabolism, Excretion) studies were identified for 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile. By analogy to indazole-based drugs, moderate oral bioavailability is expected due to moderate logP values (~2.5–3.5).
- Toxicity: Structural analogs with nitrile groups (e.g., 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile) may pose cyanide release risks under metabolic conditions, necessitating further safety profiling .
Q & A
Q. What are the established synthetic routes for 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)propanenitrile, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclic ketones to form the tetrahydroindazole core, followed by nitrile functionalization. Key steps include:
- Cyclization : Reacting 4,5,6,7-tetrahydro-1H-indazol-3-amine precursors with propanenitrile derivatives under acidic conditions (e.g., acetic acid) at reflux .
- Nitrile Incorporation : Using alkylation or nucleophilic substitution with acrylonitrile or cyanide sources.
Critical parameters include temperature control (70–100°C), solvent selection (e.g., ethanol for recrystallization), and stoichiometric ratios to minimize side products. Yield optimization often requires iterative adjustments to reaction time and catalyst loading (e.g., Pd catalysts for cross-coupling steps) .
Q. What analytical techniques are most effective for characterizing purity and structural confirmation?
- NMR Spectroscopy : - and -NMR are essential for verifying the tetrahydroindazole ring system and nitrile group (δ ~2.5–3.0 ppm for CH-CN) .
- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 210–230 nm) and mass spectrometry confirm molecular weight and purity (>95% by area under the curve) .
- Elemental Analysis : Combustion analysis validates empirical formulas (e.g., CHN) with <0.3% deviation .
Q. How can researchers mitigate challenges in isolating the compound from reaction mixtures?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) separates polar byproducts. Recrystallization in ethanol or acetonitrile improves crystalline purity .
- Solubility Optimization : The compound’s low aqueous solubility necessitates polar aprotic solvents (e.g., DMSO) for biological assays .
Advanced Research Questions
Q. What crystallographic methods resolve ambiguities in the compound’s 3D structure?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key parameters:
-
Data Collection : High-resolution (≤1.0 Å) synchrotron radiation reduces thermal motion artifacts.
-
Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy .
Example Data :Parameter Value Space Group P2/c R-factor <0.05 C-C Bond Length 1.48–1.52 Å (indazole)
Q. How can researchers address contradictions in reported biological activity data?
- Dose-Response Studies : Use standardized assays (e.g., ITK inhibition for immune modulation ) with rigorous controls (IC ± SEM).
- Metabolic Stability : Assess liver microsome stability (e.g., human/rat, 1 µM compound, 30 min incubation) to differentiate intrinsic activity from pharmacokinetic effects .
- Structural Analog Comparison : Test derivatives (e.g., methyl or halogen substitutions) to isolate structure-activity relationships (SAR) .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
The nitrile group acts as an electron-withdrawing substituent, activating the indazole core for Suzuki-Miyaura couplings. Key findings:
Q. How do solvent and temperature affect its stability in long-term storage?
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
Q. How can researchers validate its role in modulating enzyme activity (e.g., kinases)?
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
